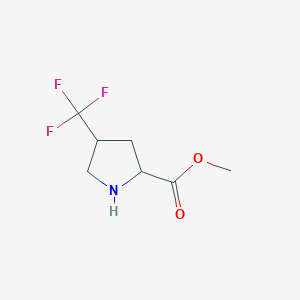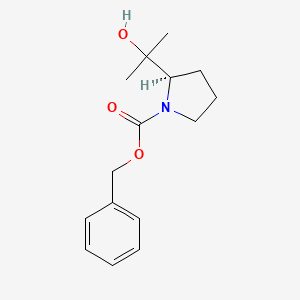![molecular formula C16H25N B13518613 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine](/img/structure/B13518613.png)
1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines. This compound features a cyclohexane ring substituted with an amine group and a phenyl ring that is further substituted with a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.
Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where a ketone or aldehyde reacts with ammonia or an amine in the presence of a reducing agent.
Substitution with 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through a Grignard reaction, where an alkyl halide reacts with magnesium to form a Grignard reagent, which then reacts with a carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
類似化合物との比較
Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)-: Similar structure with different substitution patterns.
Cyclohexane, 1-methyl-2-propyl-: Another cyclohexane derivative with different alkyl substituents.
(1-Methylpropyl)cyclohexane: A related compound with a different substitution pattern on the cyclohexane ring.
Uniqueness: 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C16H25N |
|---|---|
分子量 |
231.38 g/mol |
IUPAC名 |
1-[4-(2-methylpropyl)phenyl]cyclohexan-1-amine |
InChI |
InChI=1S/C16H25N/c1-13(2)12-14-6-8-15(9-7-14)16(17)10-4-3-5-11-16/h6-9,13H,3-5,10-12,17H2,1-2H3 |
InChIキー |
DRWAZYRXAHFATD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


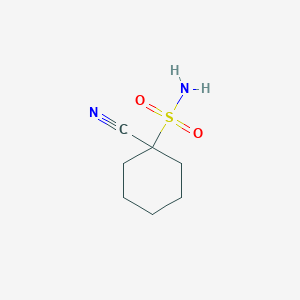
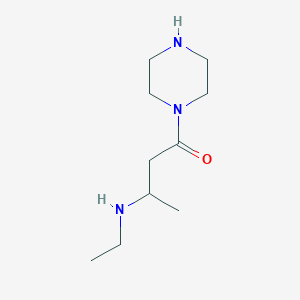

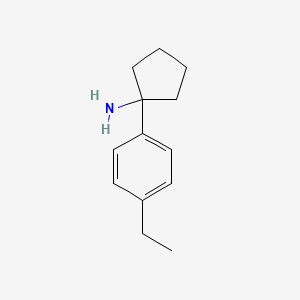
![Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B13518560.png)
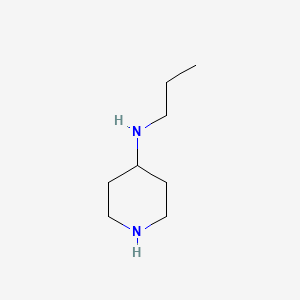


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)
![2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid](/img/structure/B13518588.png)
